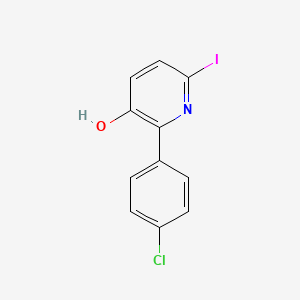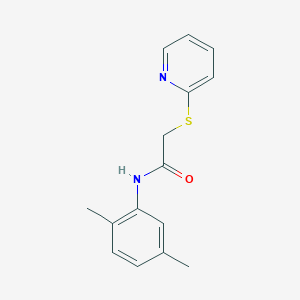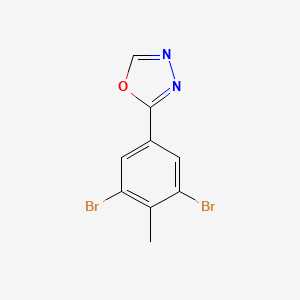
N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazone compounds involves the reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazone derivatives. For example, Sheng et al. (2015) synthesized two new hydrazone compounds through this method, showing the versatility and efficiency of this synthesis approach for creating compounds with complex structures like N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide (Sheng et al., 2015).
Molecular Structure Analysis
The crystal structure and molecular geometry of hydrazone compounds are characterized using techniques such as X-ray diffraction. Somagond et al. (2018) and Kourat et al. (2020) provided detailed insights into the molecular structure of similar compounds, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π interactions, in stabilizing these structures (Somagond et al., 2018); (Kourat et al., 2020).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, including oxidation, reduction, and condensation, demonstrating their reactive versatility. Ukrainets et al. (2007) explored the reactivity of similar hydrazones under different conditions, highlighting the potential for diverse chemical transformations (Ukrainets et al., 2007).
Physical Properties Analysis
The physical properties of hydrazone compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Tamer et al. (2014) conducted a comprehensive analysis of N-(2-hydroxybenzylidene)acetohydrazide (HBAH), a compound with structural similarities, providing valuable data on its physical properties (Tamer et al., 2014).
Chemical Properties Analysis
The chemical properties of hydrazone compounds, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are critical for their potential applications. Studies on similar compounds by Quoc et al. (2019) and Naseema et al. (2010) have shed light on these aspects, revealing the chemical behavior and stability of hydrazones under various conditions (Quoc et al., 2019); (Naseema et al., 2010).
Applications De Recherche Scientifique
Nonlinear Optical Properties
A study conducted by Naseema et al. (2010) focused on synthesizing hydrazones, including compounds structurally related to N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. Their research explored the nonlinear optical properties of these compounds using the single beam z-scan technique. The findings indicated the potential of these compounds in optical device applications, such as optical limiters and switches (Naseema et al., 2010).
Crystal Structure and Urease Inhibition
Another study by Sheng et al. (2015) synthesized and structurally characterized new hydrazone compounds, including a structural variant of the compound . This research highlighted the significant urease inhibitory activities of these compounds, showing promise for potential applications in addressing conditions related to urease activity (Sheng et al., 2015).
Xanthine Oxidase Inhibition
A research study by Xue et al. (2022) involved the synthesis and biological evaluation of hydrazones, including those structurally similar to N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, for their xanthine oxidase inhibitory activities. The study included molecular docking studies to understand the binding modes of these compounds, pointing to their potential therapeutic applications in diseases where xanthine oxidase is a factor (Xue et al., 2022).
Antimicrobial Activity
Kumar et al. (2011) conducted a study on a series of hydrazides, including compounds related to the one , assessing their antimicrobial activity. The research indicated that certain substituents on the phenyl ring significantly enhance antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2011).
Polymer and Materials Science Applications
A perspective by Zhao et al. (2012) discusses the use of o-nitrobenzyl groups in polymer and materials science, particularly in photolabile polymers. This research underlines the potential of compounds with nitrobenzyl groups, such as N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, in the development of advanced materials with unique properties like photodegradability (Zhao et al., 2012).
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-10-2-5-15(13(6-10)20(25)26)27-9-16(22)18-17-8-11-3-4-12(19(23)24)14(21)7-11/h2-8,21H,9H2,1H3,(H,18,22)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUPJVVMNKNQI-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-hydroxy-4-nitrobenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)
![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)